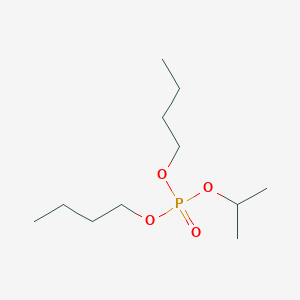![molecular formula C13H24O2 B14622560 1-Oxaspiro[4.5]decan-6-ol, 2,6,10,10-tetramethyl-, (2R,5R,6S)-rel- CAS No. 57967-71-2](/img/structure/B14622560.png)
1-Oxaspiro[4.5]decan-6-ol, 2,6,10,10-tetramethyl-, (2R,5R,6S)-rel-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxaspiro[4.5]decan-6-ol, 2,6,10,10-tetramethyl-, (2R,5R,6S)-rel- is a chemical compound with the molecular formula C13H24O2. It is also known by its IUPAC name, 2,6,10,10-tetramethyl-1-oxaspiro[4.5]decan-6-ol . This compound belongs to the class of oxolanes and is characterized by its spirocyclic structure, which includes a tetrahydrofuran ring fused to a decane ring system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxaspiro[4.5]decan-6-ol, 2,6,10,10-tetramethyl-, (2R,5R,6S)-rel- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diol with an acid catalyst to form the spirocyclic structure . The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the cyclization process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
1-Oxaspiro[4.5]decan-6-ol, 2,6,10,10-tetramethyl-, (2R,5R,6S)-rel- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Thionyl chloride in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
1-Oxaspiro[4.5]decan-6-ol, 2,6,10,10-tetramethyl-, (2R,5R,6S)-rel- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Oxaspiro[4.5]decan-6-ol, 2,6,10,10-tetramethyl-, (2R,5R,6S)-rel- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Theaspirane: A structurally related compound with similar aromatic properties.
Gleenol: Another spirocyclic compound with comparable chemical properties.
Axenol: Shares structural similarities and is used in similar applications.
Uniqueness
1-Oxaspiro[4.5]decan-6-ol, 2,6,10,10-tetramethyl-, (2R,5R,6S)-rel- is unique due to its specific stereochemistry and spirocyclic structure, which confer distinct chemical and biological properties . Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Properties
CAS No. |
57967-71-2 |
|---|---|
Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
(2R,5R,6S)-2,6,10,10-tetramethyl-1-oxaspiro[4.5]decan-6-ol |
InChI |
InChI=1S/C13H24O2/c1-10-6-9-13(15-10)11(2,3)7-5-8-12(13,4)14/h10,14H,5-9H2,1-4H3/t10-,12+,13-/m1/s1 |
InChI Key |
LJOISVFAMDWVFA-KGYLQXTDSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@]2(O1)[C@@](CCCC2(C)C)(C)O |
Canonical SMILES |
CC1CCC2(O1)C(CCCC2(C)O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


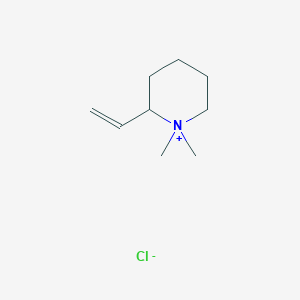
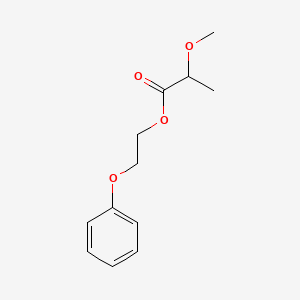
![6-Methyl-2-[2-(4-methylphenyl)ethenyl]-1H-indole](/img/structure/B14622491.png)
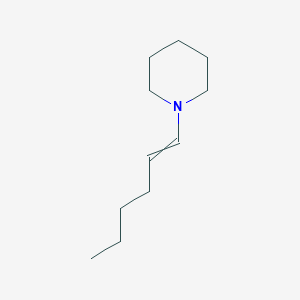
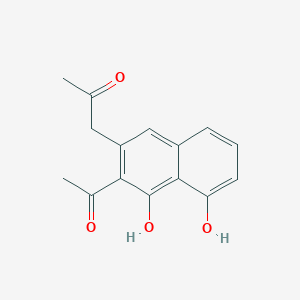
![1,7-Di(bicyclo[2.2.1]hept-5-en-2-yl)heptan-4-one](/img/structure/B14622508.png)
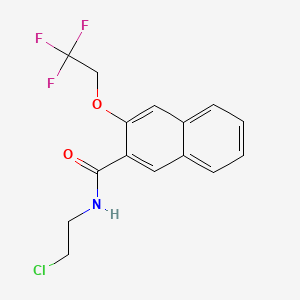
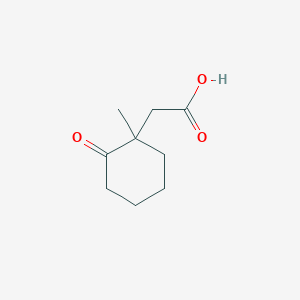
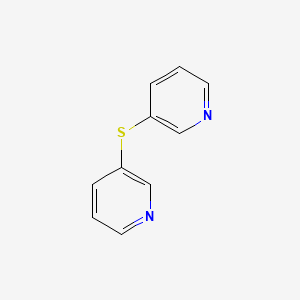
![Acetic acid;[4-(3,10-dihydroxyanthracen-9-yl)phenyl] acetate](/img/structure/B14622544.png)
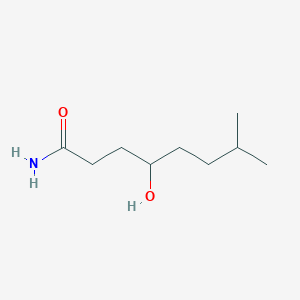
![4-{2-[4-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)phenyl]ethenyl}benzoic acid](/img/structure/B14622551.png)
![5-Methyl-1-[(4-nitrophenyl)methoxy]-1H-pyrrole-2-carbonitrile](/img/structure/B14622557.png)
